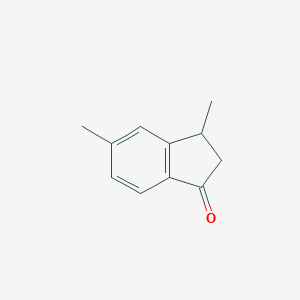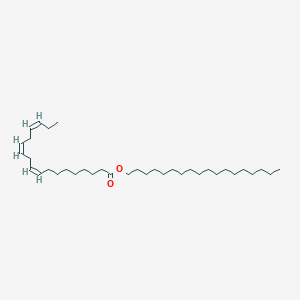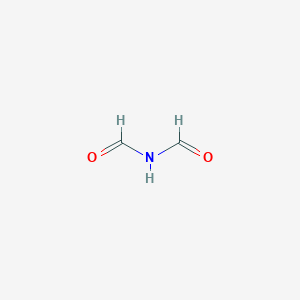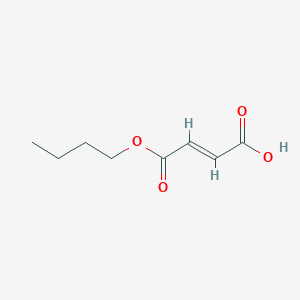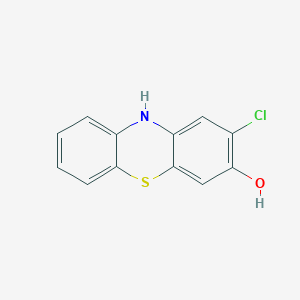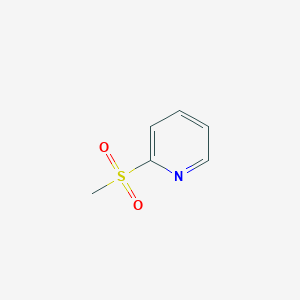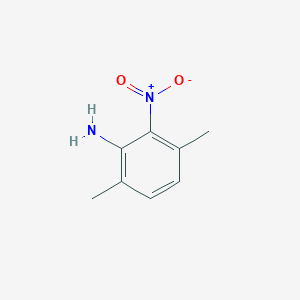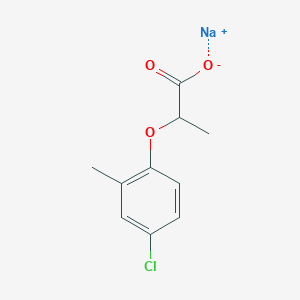
Sodium 2-(4-chloro-2-methylphenoxy)propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(4-chloro-2-methylphenoxy)propionate (CMPP) is a chemical compound that belongs to the family of herbicides. It is widely used in agriculture to control the growth of weeds in crops such as wheat, corn, and soybeans. CMPP is known for its selective action on broadleaf weeds, making it an effective herbicide for crops.
科学的研究の応用
Sodium 2-(4-chloro-2-methylphenoxy)propionate has been widely studied for its herbicidal properties. It has been used in several scientific research studies to investigate the effects of herbicides on plant growth and development. Sodium 2-(4-chloro-2-methylphenoxy)propionate has also been used to study the physiological and biochemical responses of plants to herbicides.
作用機序
The mechanism of action of Sodium 2-(4-chloro-2-methylphenoxy)propionate involves the inhibition of the enzyme acetolactate synthase (ALS) in plants. ALS is responsible for the biosynthesis of branched-chain amino acids, which are essential for plant growth and development. By inhibiting ALS, Sodium 2-(4-chloro-2-methylphenoxy)propionate disrupts the biosynthesis of these amino acids, leading to the death of the plant.
生化学的および生理学的効果
Sodium 2-(4-chloro-2-methylphenoxy)propionate has been shown to have a significant impact on the physiology and biochemistry of plants. It has been found to inhibit the photosynthesis process, reduce the chlorophyll content, and disrupt the metabolism of carbohydrates and proteins. Additionally, Sodium 2-(4-chloro-2-methylphenoxy)propionate has been shown to induce oxidative stress in plants, leading to the accumulation of reactive oxygen species (ROS) and lipid peroxidation.
実験室実験の利点と制限
One of the main advantages of using Sodium 2-(4-chloro-2-methylphenoxy)propionate in lab experiments is its selective action on broadleaf weeds, which makes it an effective herbicide for crops. Additionally, the synthesis process of Sodium 2-(4-chloro-2-methylphenoxy)propionate is relatively simple, and the compound is readily available. However, one of the limitations of using Sodium 2-(4-chloro-2-methylphenoxy)propionate in lab experiments is its potential toxicity to non-target organisms, including humans and wildlife.
将来の方向性
There are several future directions for research on Sodium 2-(4-chloro-2-methylphenoxy)propionate. One area of research could focus on the development of new herbicides that are more selective and less toxic to non-target organisms. Additionally, research could focus on the use of Sodium 2-(4-chloro-2-methylphenoxy)propionate in combination with other herbicides to increase its effectiveness and reduce its toxicity. Finally, research could also investigate the potential use of Sodium 2-(4-chloro-2-methylphenoxy)propionate in other fields, such as medicine and biotechnology.
Conclusion:
In conclusion, Sodium 2-(4-chloro-2-methylphenoxy)propionate is a chemical compound that is widely used in agriculture as a herbicide. Its selective action on broadleaf weeds makes it an effective herbicide for crops. Sodium 2-(4-chloro-2-methylphenoxy)propionate has been extensively studied for its herbicidal properties, and its mechanism of action involves the inhibition of the enzyme ALS in plants. Sodium 2-(4-chloro-2-methylphenoxy)propionate has significant impacts on the physiology and biochemistry of plants, and its use in lab experiments has both advantages and limitations. There are several future directions for research on Sodium 2-(4-chloro-2-methylphenoxy)propionate, including the development of new herbicides and the investigation of its potential use in other fields.
合成法
The synthesis of Sodium 2-(4-chloro-2-methylphenoxy)propionate involves the reaction between 4-chloro-2-methylphenol and 2-chloropropionyl chloride in the presence of sodium hydroxide. The resulting product is then neutralized with hydrochloric acid to obtain Sodium 2-(4-chloro-2-methylphenoxy)propionate. The synthesis process is relatively simple and can be carried out on a large scale.
特性
CAS番号 |
19095-88-6 |
|---|---|
製品名 |
Sodium 2-(4-chloro-2-methylphenoxy)propionate |
分子式 |
C10H10ClNaO3 |
分子量 |
236.63 g/mol |
IUPAC名 |
sodium;2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);/q;+1/p-1 |
InChIキー |
DHJHUXNTNSRSEX-UHFFFAOYSA-M |
異性体SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Na+] |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Na+] |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Na+] |
その他のCAS番号 |
19095-88-6 |
関連するCAS |
93-65-2 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






